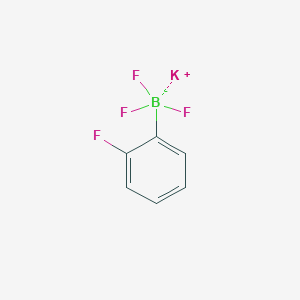

Kalium-(2-Fluorphenyl)trifluoroborat

Übersicht

Beschreibung

Potassium (2-fluorophenyl)trifluoroborate, also known as PFPT, is an organofluorine compound that has been used as a reagent in organic synthesis. It is a colorless solid that is soluble in many organic solvents. PFPT is a versatile reagent that is used in a variety of reactions, including Friedel-Crafts acylations and alkylations, alkyne cross-coupling reactions, and aryl halide reductions. It is also useful for the synthesis of fluorinated compounds and for the functionalization of heterocycles.

Wissenschaftliche Forschungsanwendungen

Kreuzkupplungsreaktionen

Kaliumtrifluoroborate sind eine spezielle Klasse von Organobor-Reagenzien, die gegenüber den entsprechenden Boronsäuren und -estern mehrere Vorteile bieten . Sie werden als Reagenzien in einer Vielzahl von C–C-Bindungsbildungsreaktionen eingesetzt . Sie sind feuchtigkeits- und luftstabil und verhalten sich bemerkenswert gut gegenüber starken oxidativen Bedingungen .

Suzuki-Miyaura-Reaktionen

Diese lagerstabilen Kaliumorganotrifluoroborate sind für Suzuki-Miyaura-Kreuzkupplungsreaktionen nützlich . Sie wurden auch für eine Vielzahl anderer C-C-Bindungsbildungsreaktionen verwendet .

Stabilität und Kompatibilität

Kaliumtrifluoroborate sind atomarer als Boronsäureester-Analoga, und die Kaliumsalze sind zuverlässig stabile, monomere, kristalline Feststoffe mit unbegrenzter Haltbarkeit . Sie sind mit einer großen Bandbreite an funktionellen Gruppen kompatibel und stabil gegenüber vielen gängigen und harschen Reaktionsbedingungen .

Synthese von Substrukturen

Neue Methoden in der Organotrifluoroborat-Synthese haben bequemere und selektivere Synthesen bestehender Substrukturen ermöglicht . Sie ermöglichen auch den Zugang zu neuartigen Bausteinen, die unter anderen Boronsäure-Surrogaten unbekannt sind .

Übergangsmetall-katalysierte Kreuzkupplung

Organotrifluoroborate bieten in vielen übergangsmetallkatalysierten Kreuzkupplungsprotokollen oft praktische Verbesserungen gegenüber anderen borbasierten Reagenzien

Wirkmechanismus

Target of Action

Potassium (2-fluorophenyl)trifluoroborate, also known as Potassium trifluoro(2-fluorophenyl)borate, is a special class of organoboron reagents . These reagents have been utilized for many years as the primary boron source in Suzuki–Miyaura-type reactions . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates .

Mode of Action

The compound interacts with its targets through a process known as epoxidation . This process involves the conversion of C=C bonds in unsaturated alkyl- or aryltrifluoroborates . The epoxidation proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize carbon–carbon bonds . The downstream effects of this pathway include the formation of various organic compounds .

Pharmacokinetics

It’s worth noting that the compound is moisture- and air-stable , which could potentially impact its bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura cross-coupling reaction . The compound’s action leads to the synthesis of various organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (2-fluorophenyl)trifluoroborate. The compound is remarkably compliant with strong oxidative conditions . It is also moisture- and air-stable , which means it can maintain its efficacy and stability in various environmental conditions.

Safety and Hazards

Potassium (2-fluorophenyl)trifluoroborate is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Zukünftige Richtungen

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a promising area for future research and development in the field of chemistry.

Biochemische Analyse

Biochemical Properties

Potassium (2-fluorophenyl)trifluoroborate is a strong nucleophile and can react with electrophiles without the need for transition-metal catalysts . This makes it a versatile coupling partner in a wide array of C–C bond-forming reactions .

Molecular Mechanism

The molecular mechanism of action of Potassium (2-fluorophenyl)trifluoroborate involves its role as a nucleophilic partner in metal-catalyzed cross-coupling reactions . It can form bonds with electrophiles, facilitating the formation of new carbon-carbon bonds .

Temporal Effects in Laboratory Settings

The stability of Potassium (2-fluorophenyl)trifluoroborate is one of its key features. It is known to be moisture- and air-stable, making it easy to handle in laboratory settings

Metabolic Pathways

Organoboron compounds are known to participate in various biochemical reactions, including Suzuki–Miyaura-type reactions .

Eigenschaften

IUPAC Name |

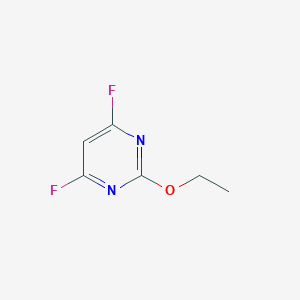

potassium;trifluoro-(2-fluorophenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF4.K/c8-6-4-2-1-3-5(6)7(9,10)11;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNCGQXSPWSTQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1F)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF4K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635645 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

166328-10-5 | |

| Record name | Potassium trifluoro(2-fluorophenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.